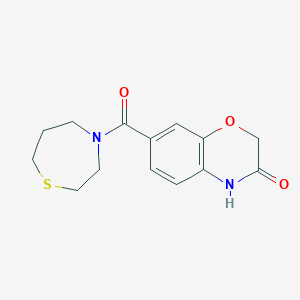
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide, also known as DFPM, is a compound that has gained attention in the scientific community due to its potential as a pharmacological tool. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide acts as a positive allosteric modulator of the α7 nAChR, which leads to an increase in the activity of this receptor. This results in an increase in the release of neurotransmitters such as acetylcholine and glutamate, which play a role in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been shown to increase the release of neurotransmitters such as acetylcholine and glutamate, which play a role in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide has the potential to be a valuable pharmacological tool in scientific research due to its ability to act as a positive allosteric modulator of the α7 nAChR. However, its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several future directions for the study of (3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as in the treatment of cognitive disorders. Finally, the development of more selective and potent positive allosteric modulators of the α7 nAChR could also be an area of future research.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential as a pharmacological tool. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This compound has the potential to be a valuable tool in the study of cognitive function and memory, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2,3-difluoroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and memory. This compound has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Propiedades
IUPAC Name |
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(10(8)13)15-11(16)7-4-5-14-6-7/h1-3,7,14H,4-6H2,(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULADSALBRLMX-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)NC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646603.png)
![(5E)-2-sulfanylidene-5-[[4-(1,3-thiazol-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B7646606.png)
![(5E)-5-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646607.png)

![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)

![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7646646.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B7646655.png)


![[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7646689.png)
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)